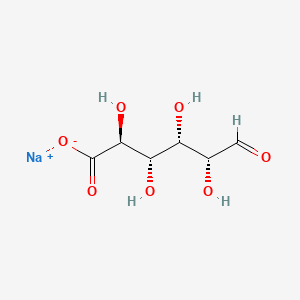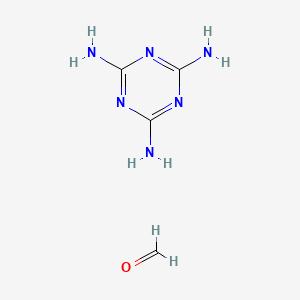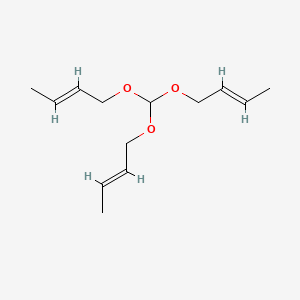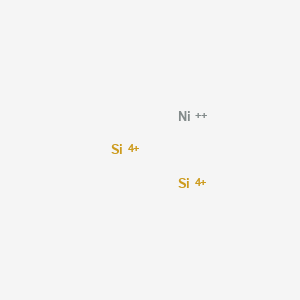
Sodium glucuronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium glucuronate is a sodium salt of glucuronic acid, a carboxylic acid derived from glucose. It is a white, water-soluble compound with the chemical formula C6H9NaO7. This compound is known for its role in the detoxification processes in the body, where it helps in the conjugation and subsequent elimination of various toxins and drugs.
Mechanism of Action
Target of Action
Sodium glucuronate, also known as Sodium D-glucuronate , is a derivative of glucuronic acid. It primarily targets the process of glucuronidation , a biochemical reaction that links glucuronic acid to various substances to enhance their water solubility and facilitate their transport .
Mode of Action
The mode of action of this compound involves a chemical reaction where gluconic acid is neutralized with sodium hydroxide (NaOH) . This reaction results in the formation of Sodium Gluconate, where the sodium ions (Na+) replace the hydrogen ions (H+) in gluconic acid .
Biochemical Pathways
This compound is involved in the glucuronidation process . This process is a part of phase II drug metabolism, where substances are made more water-soluble to be excreted from the body . Glucuronidation involves the addition of glucuronic acid to substances, which increases their solubility and allows for their elimination from the body .
Pharmacokinetics
It is known that glucuronidation, the process it is involved in, plays a significant role in the metabolism and elimination of many drugs . The resulting glucuronide conjugates are typically excreted via the kidneys or bile .
Result of Action
The primary result of this compound’s action is the formation of glucuronides . These are compounds that have been linked to glucuronic acid, making them more water-soluble . This increased solubility allows for the efficient transport and elimination of these compounds from the body . This process is often used to rid the body of toxins or to aid in the delivery of drugs or hormones .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the ionization state of the compound, potentially impacting its solubility and transport . Additionally, the presence of other substances in the body can influence the efficiency of glucuronidation . For example, certain drugs can inhibit or induce the enzymes involved in glucuronidation, thereby affecting the rate at which glucuronides are formed .
Biochemical Analysis
Biochemical Properties
Sodium glucuronate plays a significant role in biochemical reactions. It is involved in the process of glucuronidation, where glucuronic acid is linked to a molecule to allow for more efficient transport due to its highly water-soluble nature . This process is crucial for the body to rid itself of toxins or to aid in the delivery of drugs or hormones .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by interacting with endogenous and exogenous toxic substances such as phenol and hydroxyl and amino and alcohol groups in the liver to produce uronic acid substances . This interaction increases the water solubility of these substances, promoting their excretion through renal urine or sweat .
Molecular Mechanism
This compound exerts its effects at the molecular level through a series of binding interactions with biomolecules. The primary oxidation of this compound occurs with UDP-α-D-glucose (UDPG), not with the free sugar . This process involves the transformation of UDP-glucose into UDP-xylose, which is an important sugar donor required for the synthesis of plant cell wall polysaccharides .
Metabolic Pathways
This compound is involved in the uronic acid pathway of glucose conversion to glucuronate . This process begins with the conversion of glucose-6-phosphate to glucose-1-phosphate by phosphoglucomutase, and then activated to UDP-glucose by UDP-glucose pyrophosphorylase. UDP-glucose is then oxidized to UDP-glucuronate by the NAD±requiring enzyme, UDP-glucose dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium glucuronate can be synthesized through the oxidation of glucose. The primary method involves the oxidation of the primary alcohol group of glucose to a carboxyl group, resulting in glucuronic acid. This acid is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of glucose using specific microorganisms such as Aspergillus niger or Pseudomonas species. The fermentation process produces glucuronic acid, which is subsequently neutralized with sodium hydroxide to yield this compound . This method is favored due to its efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions: Sodium glucuronate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce glucaric acid.
Reduction: this compound can be reduced to form glucuronic acid.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as nitric acid.
Reduction: Reducing agents like sodium borohydride are commonly used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Oxidation: Glucaric acid.
Reduction: Glucuronic acid.
Substitution: Metal glucuronates.
Scientific Research Applications
Sodium glucuronate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various glucuronides.
Biology: Plays a crucial role in the detoxification processes in the liver.
Medicine: Utilized in drug formulation to enhance the solubility and excretion of drugs.
Comparison with Similar Compounds
Sodium gluconate: Another sodium salt derived from gluconic acid, known for its chelating properties.
Glucuronic acid: The parent compound of sodium glucuronate, involved in similar detoxification processes.
Glucaric acid: An oxidized form of glucuronic acid with applications in biodegradable polymers.
Uniqueness: this compound is unique due to its specific role in the detoxification processes in the liver, where it helps in the conjugation and elimination of various toxins and drugs. Its ability to enhance the solubility and excretion of substances makes it particularly valuable in medical and pharmaceutical applications .
Properties
CAS No. |
14984-34-0 |
|---|---|
Molecular Formula |
C6H10NaO7 |
Molecular Weight |
217.13 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/t2-,3+,4-,5-;/m0./s1 |
InChI Key |
QKHMTHNLNZGTSP-JSCKKFHOSA-N |
SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |
Isomeric SMILES |
C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O.[Na] |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O.[Na] |
physical_description |
Monohydrate: White solid; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








